molecular formula C26H27NO4S B11679106 Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11679106
M. Wt: 449.6 g/mol
InChI Key: LHRXXQCOKPMEMX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the molecular formula C26H27NO4S . This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the biphenyl-4-yloxyacetyl chloride, which is then reacted with the amine group of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Biological Activity

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The key steps include:

  • Formation of the benzothiophene core : This involves cyclization reactions that introduce the thiophene ring.
  • Acetylation : The biphenyl moiety is introduced through an acetylation process, which enhances the compound's biological activity.
  • Final esterification : The final product is obtained through esterification with ethyl alcohol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial activity against a range of pathogens:

MicroorganismActivity Observed
Escherichia coli Inhibition
Staphylococcus aureus Moderate inhibition
Pseudomonas aeruginosa Strong inhibition
Candida albicans Moderate inhibition
Aspergillus fumigatus Significant inhibition

These results indicate that the compound exhibits broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent. In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed:

  • IC50 Values : The compound showed IC50 values ranging from 23.2 to 49.9 µM across different cell lines.
  • Mechanism of Action : The compound induced apoptosis in cancer cells as evidenced by increased early and late apoptotic cell populations (AV+/PI− and AV+/PI+) .

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the compound's effect on tumor growth in vivo using mouse models. Results indicated a significant reduction in tumor size compared to control groups treated with saline or untreated .
  • Antimicrobial Efficacy Study : In another study, the compound was tested against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. It exhibited a minimum inhibitory concentration (MIC) that was lower than standard antibiotics used in treatment .

The mechanisms underlying the biological activities of this compound are complex and involve several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory cytokine production, contributing to its therapeutic potential.

Properties

Molecular Formula

C26H27NO4S

Molecular Weight

449.6 g/mol

IUPAC Name

ethyl 6-methyl-2-[[2-(4-phenylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H27NO4S/c1-3-30-26(29)24-21-14-9-17(2)15-22(21)32-25(24)27-23(28)16-31-20-12-10-19(11-13-20)18-7-5-4-6-8-18/h4-8,10-13,17H,3,9,14-16H2,1-2H3,(H,27,28)

InChI Key

LHRXXQCOKPMEMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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